5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole
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Overview
Description
5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3,4-diethoxyphenyl group and an isobutyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-diethoxybenzaldehyde with isobutyl hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole moiety.
Biological Studies: It is used in studies exploring its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with methoxy groups replacing hydroxyl groups.
3,4-Diethoxyphenylacetonitrile: A compound with similar structural features but different functional groups.
Uniqueness
5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole is unique due to its specific combination of a 3,4-diethoxyphenyl group and an isobutyl group attached to the triazole ring. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H23N3O2 |
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Molecular Weight |
289.37 g/mol |
IUPAC Name |
3-(3,4-diethoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H23N3O2/c1-5-20-13-8-7-12(10-14(13)21-6-2)16-17-15(18-19-16)9-11(3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,18,19) |
InChI Key |
KCURVVPNOCIWPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)CC(C)C)OCC |
Origin of Product |
United States |
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